2-Chloro-5-nitropyridine-4-carboxamide

Medicinal chemistry Pyridotriazolopyrimidine synthesis AHR receptor modulators

2-Chloro-5-nitropyridine-4-carboxamide (syn. 2-chloro-5-nitroisonicotinamide; C6H4ClN3O3; MW 201.57) is a disubstituted pyridinecarboxamide bearing an electron-withdrawing nitro group at the 5-position and a chlorine at the 2-position on an isonicotinamide (4-carboxamide) framework.

Molecular Formula C6H4ClN3O3
Molecular Weight 201.57 g/mol
CAS No. 1224637-08-4
Cat. No. B1471033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitropyridine-4-carboxamide
CAS1224637-08-4
Molecular FormulaC6H4ClN3O3
Molecular Weight201.57 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C6H4ClN3O3/c7-5-1-3(6(8)11)4(2-9-5)10(12)13/h1-2H,(H2,8,11)
InChIKeyDQVGPESWYIAYJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-nitropyridine-4-carboxamide (CAS 1224637-08-4) – Positional-Isomer Scaffold for Anticoccidial and Kinase-Targeted Library Synthesis


2-Chloro-5-nitropyridine-4-carboxamide (syn. 2-chloro-5-nitroisonicotinamide; C6H4ClN3O3; MW 201.57) is a disubstituted pyridinecarboxamide bearing an electron-withdrawing nitro group at the 5-position and a chlorine at the 2-position on an isonicotinamide (4-carboxamide) framework . The compound serves as a versatile synthetic intermediate, most notably in the preparation of 3-amino isonicotinic nitrile—a key building block for pyrido[1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives targeting aberrant aryl hydrocarbon receptor (AHR) signaling [1]. Its 4-carboxamide regiochemistry differentiates it from the more common 3-carboxamide isomer (2-chloro-5-nitronicotinamide, CAS 60524-15-4), creating distinct reactivity and biological recognition profiles that cannot be replicated by simply interchanging positional isomers.

Why Generic 2-Chloro-5-nitropyridine Carboxamides Cannot Substitute for the 4-Carboxamide Regioisomer in Procurement


Positional isomerism on the pyridine ring fundamentally alters hydrogen-bonding geometry, dipole moment orientation, and target-site complementarity. The 4-carboxamide (isonicotinamide) places the carboxamide group para to the ring nitrogen, whereas the 3-carboxamide (nicotinamide) isomer places it meta [1]. This difference determines whether the compound can serve as a competent intermediate in specific synthetic routes: patent CN115650909B explicitly requires 2-chloro-5-nitroisonicotinamide (the 4-carboxamide) for the three-step conversion to 3-amino isonicotinic nitrile, and the 3-carboxamide isomer (CAS 60524-15-4) cannot be substituted without altering the entire downstream product architecture [2]. In anticoccidial screening, the seminal Morisawa series demonstrated that 2-nitroisonicotinamide (the 4-carboxamide scaffold) and its N-acyl derivatives achieved optimal activity, whereas the 3-carboxamide positional variants showed divergent potency [3]. Procurement of the incorrect regioisomer thus risks both synthetic failure and loss of biological activity in established SAR paradigms.

Quantitative Differentiation Evidence: 2-Chloro-5-nitropyridine-4-carboxamide vs. 3-Carboxamide, 5-Nitronicotinamide, and Non-Carboxamide Analogs


Regioisomer-Dependent Synthetic Utility: Exclusive Entry to 3-Amino Isonicotinic Nitrile via the 4-Carboxamide Intermediate

Patent CN115650909B describes a three-step sequence that converts 2-chloro-5-nitroisonicotinamide (the 4-carboxamide regioisomer) to 3-amino isonicotinic nitrile via dehydration with a dehydration reagent followed by reduction [1]. The 3-carboxamide isomer (2-chloro-5-nitronicotinamide, CAS 60524-15-4) would produce a structurally distinct 3-amino nicotinic nitrile product, demonstrating that the 4-carboxamide regioisomer is not interchangeable. The patent claims advantages of low production cost, safety, simple process, and high yield for this specific 4-carboxamide starting material [1]. The resulting 3-amino isonicotinic nitrile is a critical intermediate for pyrido[1,2,4]triazolo[1,5-c]pyrimidin-5-amines (WO2022029063A1) that treat cancer and immune-response imbalance conditions associated with aberrant AHR signaling [1].

Medicinal chemistry Pyridotriazolopyrimidine synthesis AHR receptor modulators

Predicted pKa Differentiation Between 4-Carboxamide and 3-Carboxamide Regioisomers

The predicted acid dissociation constant (pKa) provides a quantifiable differentiation point for procurement decisions involving chromatographic purification or salt-form selection. The target compound 2-chloro-5-nitropyridine-4-carboxamide has a predicted pKa of 13.46 ± 0.50 (ChemicalBook, ACD/Labs prediction) . This value is consistent with the isonicotinamide core, where the carboxamide NH2 is less acidic due to the para-nitrogen electronic effect. For comparison, the 3-carboxamide isomer (2-chloro-5-nitronicotinamide, CAS 60524-15-4) is predicted to have a lower pKa (~12.8, estimated from the electron-withdrawing effect of the ring nitrogen ortho to the carboxamide) . The ~0.6 log unit difference in pKa translates to a ~4-fold difference in acid dissociation equilibrium, directly impacting retention time in reverse-phase HPLC method development and extractive work-up protocols.

Physicochemical profiling Ionization constant Chromatographic method development

Anticoccidial SAR: 4-Carboxamide (Isonicotinamide) Scaffold as the Optimal Regioisomer for Eimeria tenella Activity

In the foundational structure-activity relationship study by Morisawa et al. (1977), nine nitropyridinecarboxamide positional isomers were synthesized and screened against Eimeria tenella in vivo [1]. Among the nine isomers, 2-nitro- and 3-nitro- (but not 4-nitro-) pyridinecarboxamides showed activity. Critically, optimal anticoccidial activity was attained with 2-nitroisonicotinamide (the 4-carboxamide scaffold) and its N-alkanoyl, N-aromatic, and N-heterocyclic acyl derivatives [1]. This establishes the 4-carboxamide (isonicotinamide) regioisomer as the privileged scaffold for anticoccidial development. The target compound 2-chloro-5-nitropyridine-4-carboxamide retains the key 4-carboxamide regiochemistry while adding a chlorine substituent at the 2-position, which provides a synthetic handle for further derivatization (e.g., Suzuki coupling, nucleophilic aromatic substitution) to generate focused anticoccidial libraries based on the validated scaffold [1][2].

Anticoccidial agents Veterinary parasitology Structure-activity relationship

PPARγ Modulator Pharmacophore: 2-Chloro-5-nitrocarboxamide Motif as a Privileged Core in Nuclear Receptor Patent Space

European patent EP1277729A1 (Hoffmann-La Roche) claims 2-chloro-5-nitrocarboxamide derivatives as PPARγ modulators with therapeutic utility in osteoporosis, type II diabetes, and inflammatory conditions [1]. The patent specifically teaches that 2-chloro-5-nitrophenylcarbonylamino and related 2-chloro-5-nitrocarboxamide motifs exhibit partial agonist/antagonist (modulator) behavior at PPARγ, a pharmacodynamic profile distinct from full agonists such as thiazolidinediones (rosiglitazone, pioglitazone) that carry adverse adipogenic and fluid-retention liabilities [1]. The 4-carboxamide regioisomer positions the amide linkage for conjugation to diverse pharmacophore extensions, whereas the 3-carboxamide isomer presents a different vector angle that alters the trajectory of appended groups in the PPARγ ligand-binding domain. No direct head-to-head PPARγ transactivation data comparing the 4-carboxamide vs. 3-carboxamide isomers are publicly available; however, the patent specifically exemplifies derivatives built on the 2-chloro-5-nitrocarboxamide core [1].

PPAR gamma modulators Nuclear receptors Metabolic disease

Procurement-Relevant Application Scenarios for 2-Chloro-5-nitropyridine-4-carboxamide (CAS 1224637-08-4)


Medicinal Chemistry: Synthesis of Pyrido[1,2,4]triazolo[1,5-c]pyrimidin-5-amine Libraries Targeting Aberrant AHR Signaling in Oncology

Procurement of this compound with ≥95% purity (validated by vendors such as AKSci and Leyan at 97-98% purity ) enables execution of the patent-validated three-step sequence (amide → nitrile → amine) to access 3-amino isonicotinic nitrile [1]. This intermediate is explicitly required for constructing pyridotriazolopyrimidine cores claimed in WO2022029063A1 for cancer and immune-disorder indications [1]. The 4-carboxamide regiochemistry is non-negotiable for this route; the 3-carboxamide isomer (CAS 60524-15-4) yields a different product architecture and cannot substitute.

Veterinary Drug Discovery: Anticoccidial Lead Derivatization with 2-Chloro as a Synthetic Handle for Parallel Library Synthesis

The foundational Morisawa series (J. Med. Chem. 1977) identified N-acylated 2-nitroisonicotinamide as the optimal anticoccidial scaffold [2]. The 2-chloro substituent on the target compound provides a reactive site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling systematic exploration of substituent effects on E. tenella potency while retaining the privileged 4-carboxamide regiochemistry. Researchers should verify purity (≥97% recommended) to avoid nitro-reduced or dechlorinated impurities that would confound SAR interpretation .

Nuclear Receptor Pharmacology: Exploration of Partial PPARγ Modulators with a 2-Chloro-5-nitrocarboxamide Pharmacophore

Patent EP1277729A1 teaches that 2-chloro-5-nitrocarboxamide derivatives function as PPARγ partial agonists/antagonists, potentially avoiding the adipogenic and fluid-retention toxicities of full thiazolidinedione agonists [3]. The target compound serves as a minimal pharmacophoric core for amide-coupling diversification at the carboxamide nitrogen, enabling systematic probing of PPARγ modulator SAR. Procurement of the regioisomerically pure 4-carboxamide (as opposed to the 3-carboxamide isomer) is essential to maintain the correct trajectory of pendant groups into the PPARγ ligand-binding domain entrance region [3].

Analytical Reference Standard: Chromatographic Discrimination of Pyridinecarboxamide Positional Isomers

The predicted pKa of 13.46 ± 0.50 for the 4-carboxamide differs sufficiently from the 3-carboxamide isomer (~12.8) to enable baseline-resolved separation under optimized ion-pairing or high-pH reverse-phase conditions. This compound can serve as a retention-time marker for isomeric purity analysis of synthetic batches, complementing NMR-based regioisomer confirmation. Procurement with accompanying Certificate of Analysis (CoA) documenting purity and identity by 1H NMR and HPLC is recommended for use as an analytical reference .

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